Evidence 1: Superior Lipophilicity (LogP) for CNS Drug Design vs. Unsubstituted 3-(Chloromethyl)pyrrolidine
The presence of the benzyl group on 1-Benzyl-3-(chloromethyl)pyrrolidine significantly increases its lipophilicity compared to the unsubstituted 3-(chloromethyl)pyrrolidine. This is a critical parameter for central nervous system (CNS) drug design, where optimal logP values (typically 1-3) are essential for blood-brain barrier (BBB) penetration .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6852 (calculated) |
| Comparator Or Baseline | 3-(Chloromethyl)pyrrolidine: LogP = 0.537 to 1.1635 (various sources) |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.1 log units |
| Conditions | In silico calculated values (ChemSrc, Fluorochem databases) |
Why This Matters
This logP difference directly impacts the compound's utility in designing CNS-penetrant molecules, making the benzyl-substituted version a preferred building block for neurological targets.
- [1] ChemSrc. (2018). 3-(Chloromethyl)pyrrolidine. Retrieved from https://m.chemsrc.com/en/cas/876509-14-7_589453.html (LogP = 1.1635) View Source
